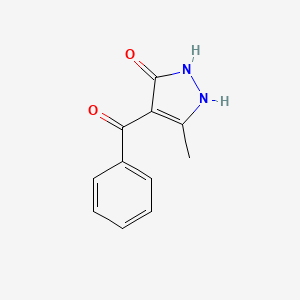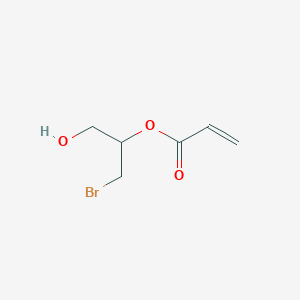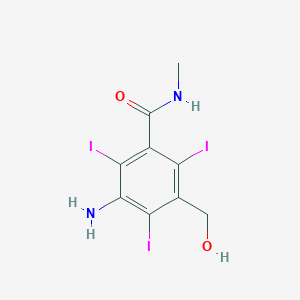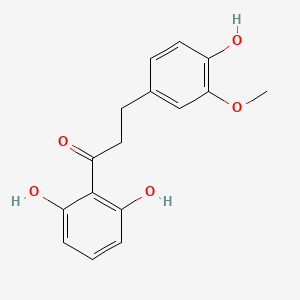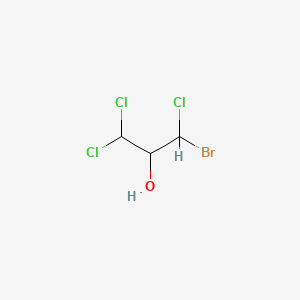
1-Bromo-1,3,3-trichloropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1,3,3-trichloropropan-2-ol is an organohalogen compound with the molecular formula C₃H₄BrCl₃O. It is a brominated and chlorinated alcohol, known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of both bromine and chlorine atoms attached to a propanol backbone, making it a versatile intermediate in organic synthesis .
Preparation Methods
The synthesis of 1-Bromo-1,3,3-trichloropropan-2-ol typically involves the bromination and chlorination of propanol derivatives. One common method includes the reaction of 1,3,3-trichloropropan-2-ol with bromine under controlled conditions. Industrial production methods often utilize similar halogenation reactions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Bromo-1,3,3-trichloropropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding ketones or reduced to yield alkanes.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-1,3,3-trichloropropan-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving halogenated organic compounds and their biological effects.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1,3,3-trichloropropan-2-ol involves its interaction with molecular targets through halogen bonding and hydrogen bonding. The bromine and chlorine atoms can form strong interactions with nucleophilic sites on biomolecules, influencing their activity and function. This compound can also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
1-Bromo-1,3,3-trichloropropan-2-ol can be compared with other halogenated alcohols, such as:
1-Bromo-1,3,3-trichloropropan-2-one: Similar in structure but with a ketone group instead of a hydroxyl group.
1-Bromo-1,3-dichloropropan-2-ol: Contains fewer chlorine atoms, leading to different reactivity and applications.
1-Bromo-3-chloropropane: Lacks the hydroxyl group, making it less versatile in certain chemical reactions.
The uniqueness of this compound lies in its combination of bromine, chlorine, and hydroxyl functionalities, providing a wide range of reactivity and applications.
Properties
CAS No. |
62872-12-2 |
|---|---|
Molecular Formula |
C3H4BrCl3O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
1-bromo-1,3,3-trichloropropan-2-ol |
InChI |
InChI=1S/C3H4BrCl3O/c4-2(5)1(8)3(6)7/h1-3,8H |
InChI Key |
XWBZDIHSDDYGGH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)Cl)(C(Cl)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


sulfanium bromide](/img/structure/B14508377.png)
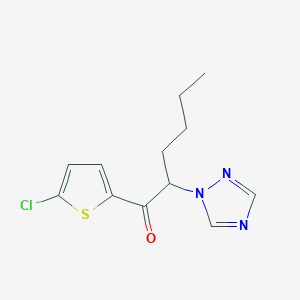
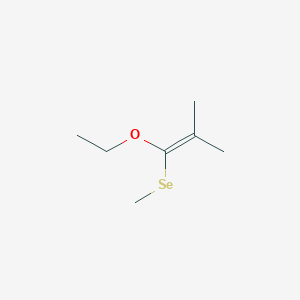
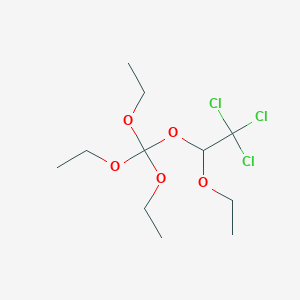
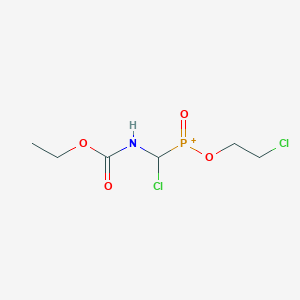
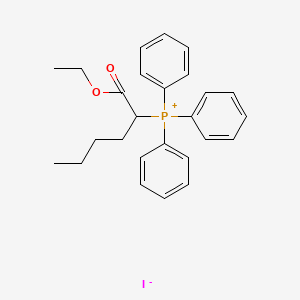
![1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14508410.png)
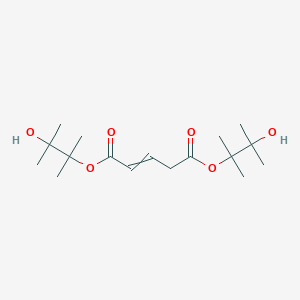
![1,1'-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14508422.png)
